Butanimine

Description

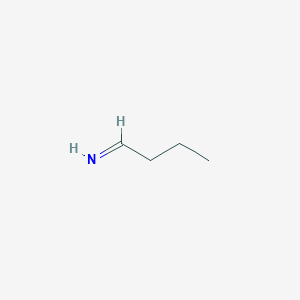

Structure

2D Structure

Properties

CAS No. |

4753-70-2 |

|---|---|

Molecular Formula |

C4H9N |

Molecular Weight |

71.12 g/mol |

IUPAC Name |

butan-1-imine |

InChI |

InChI=1S/C4H9N/c1-2-3-4-5/h4-5H,2-3H2,1H3 |

InChI Key |

UOFFEDRAIFYOBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=N |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Butanimine

An In-depth Technical Guide to the Chemical Structure of Butanimine and Its Isomers

Introduction

The term "this compound" is not a systematically recognized chemical name and can be considered ambiguous. It could potentially refer to constitutional isomers of C₄H₉N that contain a C=N double bond (an imine functional group), such as butan-1-imine or butan-2-imine (B13957168). However, in chemical literature and databases, the term is often conflated with the isomeric amines, butan-1-amine and butan-2-amine, which possess a C-N single bond. This guide provides a comprehensive overview of the chemical structures and properties of these four related compounds: the primary amines butan-1-amine and butan-2-amine, and the imines butan-1-imine and butan-2-imine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies.

Isomeric Structures of C₄H₁₁N (Amines) and C₄H₉N (Imines)

The primary amines and imines of butane (B89635) represent two distinct classes of organic compounds with different chemical properties and reactivity.

-

Butan-1-amine and Butan-2-amine are saturated compounds with the molecular formula C₄H₁₁N. They are primary amines where the amino group (-NH₂) is attached to the first or second carbon of the butane chain, respectively. Butan-2-amine is chiral and exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.

-

Butan-1-imine and Butan-2-imine are unsaturated compounds with the molecular formula C₄H₉N, characterized by a carbon-nitrogen double bond (C=N). They are formed from the condensation of butanal and butan-2-one with ammonia (B1221849), respectively.

Below is a visual representation of these isomers.

Caption: Chemical structures of Butanamine and this compound isomers.

Butan-1-amine

Butan-1-amine, also known as n-butylamine, is a primary amine that is widely used as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and rubber chemicals.

Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | butan-1-amine[1][2] |

| CAS Number | 109-73-9[1][3] |

| Molecular Formula | C₄H₁₁N[1][3] |

| Molecular Weight | 73.14 g/mol [1][2] |

| SMILES | CCCCN[1][2] |

| InChI | InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3[1][3] |

| InChIKey | HQABUPZFAYXKJW-UHFFFAOYSA-N[1][3] |

| Appearance | Colorless liquid with a fishy, ammonia-like odor[1][2] |

| Density | 0.741 g/cm³ at 20°C |

| Melting Point | -49 °C[1] |

| Boiling Point | 78 °C[4] |

| Solubility in Water | Miscible[1][4] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum of butan-1-amine in CDCl₃ shows the following characteristic signals:

-

δ ~2.7 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the amino group (-CH₂-NH₂).

-

δ ~1.4 ppm (m, 2H): Multiplet for the methylene (B1212753) protons in the middle of the butyl chain (-CH₂-).

-

δ ~1.3 ppm (m, 2H): Multiplet for the other methylene protons in the butyl chain (-CH₂-).

-

δ ~0.9 ppm (t, 3H): Triplet for the terminal methyl group protons (-CH₃).

-

δ ~1.1 ppm (s, 2H): A broad singlet for the amino group protons (-NH₂), which can vary in chemical shift and may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum of butan-1-amine exhibits four distinct signals corresponding to the four carbon atoms in different chemical environments:

-

δ ~42 ppm: Carbon attached to the nitrogen (-CH₂-NH₂).

-

δ ~36 ppm: Methylene carbon beta to the nitrogen (-CH₂-).

-

δ ~20 ppm: Methylene carbon gamma to the nitrogen (-CH₂-).

-

δ ~14 ppm: Terminal methyl carbon (-CH₃).

IR Spectroscopy: The infrared spectrum of butan-1-amine displays characteristic absorption bands for a primary amine:

-

3370 and 3290 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[5]

-

2950-2850 cm⁻¹: Strong absorptions due to C-H stretching of the butyl group.

-

1650-1580 cm⁻¹: N-H bending (scissoring) vibration.[6]

-

1250-1020 cm⁻¹: C-N stretching vibration.[6]

Experimental Protocols for Synthesis

Synthesis from 1-Butanol (B46404) (Reductive Amination): A common industrial method for the synthesis of butan-1-amine is the reductive amination of 1-butanol.

-

Reaction: CH₃(CH₂)₃OH + NH₃ → CH₃(CH₂)₃NH₂ + H₂O

-

Protocol:

-

Vapors of 1-butanol and ammonia are passed over a heated catalyst, typically alumina (B75360) (Al₂O₃) or a mixed oxide catalyst, at a temperature of 170-200°C under atmospheric pressure.[7]

-

The reaction produces a mixture of mono-, di-, and tri-butylamines.

-

The resulting mixture is cooled and the individual amines are separated by fractional distillation.

-

Synthesis from 1-Chlorobutane (B31608): Butan-1-amine can also be prepared by the reaction of 1-chlorobutane with ammonia.

-

Reaction: CH₃(CH₂)₃Cl + 2 NH₃ → CH₃(CH₂)₃NH₂ + NH₄Cl

-

Protocol:

-

A solution of 1-chlorobutane in ethanol (B145695) is treated with an excess of aqueous or alcoholic ammonia in a sealed pressure vessel.[7]

-

The mixture is heated to promote the nucleophilic substitution reaction.

-

The resulting product mixture contains butan-1-amine, along with di- and tri-butylamine, and the ammonium (B1175870) chloride salt.

-

The free amine is isolated by treatment with a strong base, followed by extraction and distillation.

-

Butan-2-amine

Butan-2-amine, also known as sec-butylamine, is another primary amine isomer of butanamine. It is a chiral molecule and is often used as a building block in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | butan-2-amine[8] |

| CAS Number | 13952-84-6 (racemic)[8] |

| Molecular Formula | C₄H₁₁N[8] |

| Molecular Weight | 73.14 g/mol [9] |

| SMILES | CCC(C)N[8] |

| InChI | InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3[8] |

| InChIKey | BHRZNVHARXXAHW-UHFFFAOYSA-N[8] |

| Appearance | Colorless liquid with a fishy, ammoniacal odor[8] |

| Density | 0.724 g/cm³ at 20°C[9] |

| Melting Point | -104 °C |

| Boiling Point | 63 °C[9] |

| Solubility in Water | Miscible[8] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum of butan-2-amine would show more complex splitting patterns due to the chirality and the presence of a methine group.

-

δ ~2.8-3.0 ppm (m, 1H): Multiplet for the proton on the carbon bearing the amino group (-CH(NH₂)-).

-

δ ~1.5 ppm (m, 2H): Multiplet for the methylene protons (-CH₂-).

-

δ ~1.1 ppm (d, 3H): Doublet for the methyl group protons adjacent to the chiral center (-CH(NH₂)CH₃).

-

δ ~0.9 ppm (t, 3H): Triplet for the terminal methyl group protons (-CH₂CH₃).

-

A broad singlet for the -NH₂ protons.

¹³C NMR: The carbon NMR spectrum of butan-2-amine would show four signals:

-

δ ~50 ppm: Methine carbon attached to the nitrogen (-CH(NH₂)-).

-

δ ~30 ppm: Methylene carbon (-CH₂-).

-

δ ~23 ppm: Methyl carbon adjacent to the chiral center (-CH(NH₂)CH₃).

-

δ ~10 ppm: Terminal methyl carbon (-CH₂CH₃).

IR Spectroscopy: Similar to butan-1-amine, the IR spectrum of butan-2-amine exhibits:

-

~3300-3400 cm⁻¹: Two bands for the N-H stretch of the primary amine.

-

~2850-2950 cm⁻¹: C-H stretching vibrations.

-

~1580-1650 cm⁻¹: N-H bending vibration.

-

~1020-1250 cm⁻¹: C-N stretching vibration.

Experimental Protocols for Synthesis

Synthesis via Reductive Amination of Butan-2-one: Butan-2-amine can be synthesized by the reductive amination of butan-2-one (methyl ethyl ketone).

-

Reaction: CH₃C(=O)CH₂CH₃ + NH₃ + H₂ → CH₃CH(NH₂)CH₂CH₃ + H₂O

-

Protocol:

-

Butan-2-one is reacted with ammonia in the presence of a reducing agent. Common laboratory reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

-

The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol.

-

An acid catalyst, such as acetic acid, is often added to facilitate the formation of the intermediate imine.

-

The product is isolated by an aqueous workup to remove salts, followed by extraction and distillation.

-

For enantioselective synthesis, a chiral catalyst or a biocatalyst (e.g., an amine dehydrogenase) can be employed.[7]

-

Butan-1-imine

Butan-1-imine is the imine derivative of butanal. It is a less common and less stable compound compared to its amine counterparts.

Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | butan-1-imine |

| CAS Number | 4462-81-7 |

| Molecular Formula | C₄H₉N |

| Molecular Weight | 71.12 g/mol |

| SMILES | CCCN=C |

| InChI | InChI=1S/C4H9N/c1-2-3-4-5/h4-5H,2-3H2,1H3 |

| InChIKey | FGYZDOMCQCMPRW-UHFFFAOYSA-N |

Spectroscopic Data

¹H NMR: The expected ¹H NMR signals for butan-1-imine would include a signal for the iminyl proton (-CH=NH) at a downfield chemical shift, typically in the range of 7-8 ppm. The protons on the carbon adjacent to the imine group would also be deshielded.

¹³C NMR: The carbon of the C=N double bond would appear significantly downfield in the ¹³C NMR spectrum, likely in the range of 160-170 ppm.

IR Spectroscopy: The key feature in the IR spectrum of butan-1-imine would be the C=N stretching vibration, which typically appears in the region of 1640-1690 cm⁻¹. An N-H stretching band would also be present around 3300 cm⁻¹.

Experimental Protocols for Synthesis

General Imine Formation: Butan-1-imine can be synthesized by the condensation reaction of butanal with ammonia.

-

Reaction: CH₃CH₂CH₂CHO + NH₃ ⇌ CH₃CH₂CH₂CH=NH + H₂O

-

Protocol:

-

Butanal is reacted with a source of ammonia, such as a solution of ammonia in an organic solvent.

-

The reaction is an equilibrium, and the removal of water is necessary to drive the reaction towards the imine product. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene (B28343) as the solvent) or by the use of a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves.[10]

-

The reaction is typically stirred at room temperature or with gentle heating.[10]

-

The resulting imine is often used in situ for further reactions due to its potential instability.

-

Butan-2-imine

Butan-2-imine is the imine formed from butan-2-one and ammonia.

Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | butan-2-imine[11][12] |

| CAS Number | 53626-93-0[11][12] |

| Molecular Formula | C₄H₉N[11][12] |

| Molecular Weight | 71.12 g/mol [3][12] |

| SMILES | CCC(=N)C[11][12] |

| InChI | InChI=1S/C4H9N/c1-3-4(2)5/h5H,3H2,1-2H3[11][12] |

| InChIKey | BMMKPGVCTLTADE-UHFFFAOYSA-N[11][12] |

Spectroscopic Data

¹H NMR: The ¹H NMR spectrum of butan-2-imine would lack the downfield iminyl proton signal seen in butan-1-imine. The methyl and methylene groups adjacent to the C=N bond would be deshielded.

¹³C NMR: The carbon of the C=N double bond in butan-2-imine would also appear significantly downfield, in a similar range to butan-1-imine (160-170 ppm).

IR Spectroscopy: The IR spectrum would be characterized by a C=N stretching vibration in the 1640-1690 cm⁻¹ region. An N-H stretching band around 3300 cm⁻¹ would also be present.

Experimental Protocols for Synthesis

General Imine Formation from a Ketone: The synthesis of butan-2-imine follows a similar procedure to that of butan-1-imine, starting from butan-2-one.

-

Reaction: CH₃C(=O)CH₂CH₃ + NH₃ ⇌ CH₃C(=NH)CH₂CH₃ + H₂O

-

Protocol:

-

Butan-2-one is reacted with ammonia.

-

Water is removed to drive the equilibrium, for example, by using a dehydrating agent or azeotropic distillation.

-

The reaction may be catalyzed by a mild acid.

-

The product, butan-2-imine, is typically a reactive intermediate.

-

Conclusion

This technical guide has provided a detailed examination of the chemical structures and properties of butan-1-amine, butan-2-amine, butan-1-imine, and butan-2-imine, clarifying the ambiguity associated with the term "this compound". For researchers and professionals in the chemical and pharmaceutical sciences, a clear understanding of the distinct properties and synthesis routes of these isomers is crucial for their effective application in research and development. The provided data, presented in structured tables, and the outlined experimental protocols offer a valuable resource for the study and utilization of these fundamental nitrogen-containing organic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Butanamine, N-(1-methylpropyl)- [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Butanamine [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. Imine formation-Typical procedures - operachem [operachem.com]

- 11. web.pdx.edu [web.pdx.edu]

- 12. Butan-2-imine | C4H9N | CID 12355452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Butanimine synthesis pathway and mechanism

An In-depth Technical Guide to the and N-Butyl Imines

This guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for the formation of butylamines and N-butyl imines, tailored for researchers, scientists, and professionals in drug development. It delves into the core chemical reactions, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding and practical application of these synthetic routes.

Butylamine and its isomers (n-butylamine, sec-butylamine, tert-butylamine, and isobutylamine) are important building blocks in organic synthesis. Several key methods are employed for their preparation, each with distinct advantages and mechanistic features.

Nucleophilic Substitution of Halobutanes

One of the most fundamental methods for synthesizing primary amines is the nucleophilic substitution of haloalkanes with ammonia (B1221849). The reaction typically proceeds via an S(_N)2 mechanism, especially with primary halides like 1-bromobutane.

Mechanism:

The reaction involves the nucleophilic attack of ammonia on the electrophilic carbon atom of the halobutane, leading to the displacement of the halide ion.[1][2] A second molecule of ammonia then acts as a base to deprotonate the resulting alkylammonium salt, yielding the primary amine.[1][3]

Challenges:

A significant drawback of this method is the potential for over-alkylation. The primary amine product is also a nucleophile and can react with the haloalkane to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.[4] To favor the formation of the primary amine, a large excess of ammonia is typically used.[3]

Experimental Protocol: Synthesis of n-Butylamine from 1-Bromobutane

-

A concentrated solution of ammonia in ethanol (B145695) is prepared.

-

1-Bromobutane is added to the ethanolic ammonia solution in a sealed pressure tube. A large molar excess of ammonia is crucial to minimize the formation of secondary and tertiary amines.

-

The sealed tube is heated to a specified temperature (e.g., 100 °C) for several hours.

-

After cooling, the resulting mixture contains n-butylamine, ammonium bromide, and unreacted ammonia.

-

The excess ammonia and ethanol are removed by distillation.

-

The remaining mixture is treated with a strong base (e.g., NaOH) to liberate the free n-butylamine from its ammonium salt.

-

The n-butylamine is then isolated and purified by distillation.

Diagram: Nucleophilic Substitution for n-Butylamine Synthesis

Caption: S(_N)2 mechanism for the synthesis of n-butylamine from 1-bromobutane.

Reduction of Butyronitrile

The reduction of nitriles is a highly effective method for preparing primary amines with the same number of carbon atoms as the nitrile. This method avoids the issue of over-alkylation seen in nucleophilic substitution.

Mechanism:

The carbon-nitrogen triple bond of the nitrile is reduced. With strong reducing agents like lithium aluminum hydride (LiAlH(_4)), the mechanism involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile.[5][6] The resulting imine anion intermediate is further reduced to a dianion, which upon aqueous workup, is protonated to form the primary amine.[5][6]

Catalytic hydrogenation, using reagents like H(_2) gas over a metal catalyst (e.g., Raney nickel, platinum), is also a common and industrially preferred method.[7][8][9] The nitrile is hydrogenated to an imine intermediate, which is then further hydrogenated to the amine.[8]

Experimental Protocol: Synthesis of n-Butylamine via Catalytic Hydrogenation of Butyronitrile

-

Butyronitrile is dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of Raney nickel (or another suitable catalyst like palladium on carbon) is added to the solution.

-

The mixture is transferred to a high-pressure reactor (autoclave).

-

The reactor is pressurized with hydrogen gas to a specified pressure.

-

The reaction is heated and stirred for a set period until the uptake of hydrogen ceases.

-

After cooling and venting the excess hydrogen, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting n-butylamine is purified by distillation.

Diagram: Reduction of Butyronitrile to n-Butylamine

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. savemyexams.com [savemyexams.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 9. studymind.co.uk [studymind.co.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Butanimine

Introduction

Butanimine is an organic compound with the chemical formula C₄H₇N. As an imine, it contains a carbon-nitrogen double bond (C=N). This functional group dictates its chemical reactivity, making it a key intermediate in various organic syntheses. Due to the position of the C=N double bond, this compound can exist as two primary isomers: 1-butanimine and 2-butanimine. This guide will explore the anticipated physical and chemical properties of these isomers, detail general experimental protocols for their synthesis and key reactions, and provide visualizations of these chemical processes.

Predicted Physical Properties

The physical properties of this compound are extrapolated from general trends observed in other short-chain aliphatic imines. These compounds are typically volatile liquids at room temperature with characteristic odors.

Table 1: Predicted Physical Properties of this compound Isomers

| Property | 1-Butanimine | 2-Butanimine | General Aliphatic Imines |

| IUPAC Name | Butan-1-imine | Butan-2-imine | N/A |

| Synonyms | N-Butylideneamine | N-(sec-Butylidene)amine | Schiff bases |

| Molecular Formula | C₄H₇N | C₄H₇N | R₂C=NR' |

| Molecular Weight | 71.12 g/mol | 71.12 g/mol | Varies |

| Boiling Point | Estimated: 60-80 °C | Estimated: 50-70 °C | Generally lower than corresponding amines |

| Density | Estimated: ~0.75 g/cm³ | Estimated: ~0.73 g/cm³ | Less dense than water |

| Solubility | Soluble in organic solvents. Likely sparingly soluble in water and prone to hydrolysis. | Soluble in organic solvents. Likely sparingly soluble in water and prone to hydrolysis. | Generally soluble in organic solvents |

Chemical Properties and Reactivity

Imines are characterized by the electrophilic carbon atom of the C=N double bond, making them susceptible to nucleophilic attack. They are also basic at the nitrogen atom.[1][2]

Key Chemical Reactions:

-

Formation: Imines are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[1] This reaction is often catalyzed by acid and requires the removal of water to drive the equilibrium towards the imine product.[1]

-

Hydrolysis: The formation of imines is a reversible process. In the presence of water, particularly under acidic conditions, imines hydrolyze back to their parent aldehyde or ketone and the primary amine.[3][4][5][6]

-

Reduction: Imines can be readily reduced to form secondary amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (H₂/catalyst).[7][8][9][10] This reaction is a cornerstone of reductive amination.[10]

-

Nucleophilic Addition: The electrophilic carbon of the imine double bond can be attacked by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and cyanide, leading to the formation of new carbon-carbon bonds.

Table 2: Summary of Key Chemical Reactions

| Reaction | Reactants | Products | Conditions |

| Formation | Butanal + Ammonia | 1-Butanimine + Water | Acid catalyst, removal of water |

| Butan-2-one + Ammonia | 2-Butanimine + Water | Acid catalyst, removal of water | |

| Hydrolysis | This compound + Water | Butanal/Butan-2-one + Ammonia | Aqueous acid |

| Reduction | This compound + Reducing Agent (e.g., NaBH₄) | Butylamine | Varies with reducing agent |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and reactions of simple aliphatic imines, which can be adapted for this compound.

General Synthesis of an Aliphatic Imine (e.g., N-butylidenemethylamine)

Objective: To synthesize an imine from an aldehyde and a primary amine.

Materials:

-

Butanal

-

Methylamine (as a solution in a suitable solvent like THF or ethanol)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the aldehyde (1 equivalent) dissolved in the anhydrous solvent.

-

Add the primary amine (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of PTSA (0.01-0.05 equivalents).

-

If using a Dean-Stark apparatus, heat the mixture to reflux to azeotropically remove the water formed during the reaction. If not, add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

-

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a drying agent was used, filter it off.

-

Remove the solvent under reduced pressure to yield the crude imine.

-

The product can be purified by distillation under reduced pressure.

Hydrolysis of an Aliphatic Imine

Objective: To hydrolyze an imine back to its parent carbonyl compound and amine.

Materials:

-

Aliphatic imine

-

Dilute aqueous acid (e.g., 1M HCl)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve the imine in an organic solvent.

-

Add the dilute aqueous acid to the solution and stir vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Once the hydrolysis is complete, separate the aqueous and organic layers.

-

The carbonyl compound can be isolated from the organic layer by drying and solvent evaporation.

-

The amine can be recovered from the aqueous layer by basification followed by extraction.

Reduction of an Aliphatic Imine to a Secondary Amine

Objective: To reduce an imine to the corresponding secondary amine.

Materials:

-

Aliphatic imine

-

Methanol (B129727) or ethanol (B145695) as a solvent

-

Sodium borohydride (NaBH₄)

Procedure:

-

Dissolve the imine in methanol or ethanol in a flask cooled in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over a drying agent, filter, and concentrate to obtain the crude secondary amine.

-

Purify the product by distillation or chromatography.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations of this compound.

Caption: Formation of 1-Butanimine from Butanal and Ammonia.

Caption: Acid-catalyzed hydrolysis of 1-Butanimine.

Caption: Reduction of 1-Butanimine to Butylamine.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Imine - Wikipedia [en.wikipedia.org]

- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. news-medical.net [news-medical.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by imine reduction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Potential Biological Activity of Butylamines and Related Compounds: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Butanimine" is not a standard chemical identifier and may refer to several possible structures, including isomers of butylamine (B146782) or an imine derivative of butanal. This guide focuses on the known biological activities of butylamine isomers (n-butylamine, sec-butylamine (B1681703), tert-butylamine, and isobutylamine) and the related compound butalamine (B1668079), which are the most likely interpretations of the query.

Introduction

Butylamines are organic compounds derived from butane (B89635) by replacing one or more hydrogen atoms with an amino group. These compounds and their derivatives have found applications in various industries, including pharmaceuticals and agriculture. Their biological activities are diverse, ranging from antifungal properties to smooth muscle relaxation. This technical guide provides a comprehensive overview of the available scientific information regarding the potential biological activities of these compounds, with a focus on their mechanisms of action, quantitative data, and experimental context.

Known Biological Activities and Mechanisms of Action

The biological effects of butylamine and its related compounds are primarily attributed to their chemical structure, which allows them to interact with various biological targets.

1. Antifungal Activity of sec-Butylamine

sec-Butylamine is recognized for its role as an antifungal agrochemical.[1] Its mechanism of action involves the inhibition of mitochondrial respiration in fungal hyphae. Specifically, it has been shown to inhibit the oxidation of pyruvate (B1213749).[1] This inhibitory action is targeted at the pyruvate dehydrogenase complex, a key enzyme in cellular respiration, while other enzymes of the tricarboxylic acid (TCA) cycle are only slightly affected.[1]

Experimental Workflow: Investigating the Antifungal Mechanism of sec-Butylamine

Caption: Workflow for assessing the inhibitory effect of sec-butylamine on mitochondrial enzymes.

2. Smooth Muscle Relaxation by Butalamine Hydrochloride

Butalamine hydrochloride acts as a smooth muscle relaxant.[2] Its primary mechanism involves the inhibition of calcium ion influx into smooth muscle cells by interfering with calcium ion channels.[2] This reduction in intracellular calcium concentration leads to decreased contractile activity of the muscles. This property makes it potentially useful for conditions characterized by smooth muscle hypermotility or hypertension.[2] Additionally, butalamine hydrochloride exhibits vasodilatory properties, which can help in reducing blood pressure and the workload on the heart.[2]

Signaling Pathway: Mechanism of Butalamine Hydrochloride in Smooth Muscle Cells

Caption: Butalamine hydrochloride inhibits calcium influx, leading to smooth muscle relaxation.

Quantitative Data on Biological Activity

Detailed quantitative data on the biological activity of this compound or its potential isomers are limited in publicly available literature. The primary data point found is the toxicity of n-butylamine.

| Compound | Test Organism | Exposure Route | Toxicity Metric (LD50) | Value | Reference |

| n-Butylamine | Rat | Oral | LD50 | 366 mg/kg | [3] |

LD50: Lethal dose for 50% of the test population.

Precursor for Pharmaceuticals and Other Bioactive Compounds

Butylamine is a precursor in the synthesis of various commercially important compounds with biological activity.[3]

-

Fungicides: It is a precursor to the fungicide benomyl.

-

Pesticides: Used in the manufacture of thiocarbazides.

-

Pharmaceuticals: It is a precursor for the manufacture of:

-

N,N′-dibutylthiourea (a rubber vulcanization accelerator)

-

n-butylbenzenesulfonamide (a plasticizer for nylon)

-

Fengabine

-

Butamoxane

-

Tolbutamide (an antidiabetic drug)

-

Experimental Protocols

Detailed experimental protocols for the biological assays mentioned are not extensively described in the initial search results. However, based on the described mechanisms, standard biochemical and physiological assays would be employed.

Inhibition of Pyruvate Dehydrogenase Complex by sec-Butylamine:

-

Isolation of Mitochondria: Mitochondria would be isolated from the target organism (e.g., Penicillium digitatum hyphae) through differential centrifugation of homogenized cells.

-

Enzyme Activity Assay: The activity of the pyruvate dehydrogenase complex would be measured by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of pyruvate and coenzyme A.

-

Inhibition Studies: The assay would be performed in the presence and absence of various concentrations of sec-butylamine to determine the inhibitory effect and calculate parameters such as the IC50.

Assessment of Smooth Muscle Relaxation by Butalamine Hydrochloride:

-

Tissue Preparation: Smooth muscle strips (e.g., from guinea pig ileum or rabbit aorta) would be mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen.

-

Contraction Induction: The muscle strips would be contracted with a spasmogen (e.g., acetylcholine (B1216132) or potassium chloride).

-

Relaxation Measurement: Once a stable contraction is achieved, cumulative concentrations of butalamine hydrochloride would be added to the organ bath, and the resulting relaxation would be measured isometrically. Dose-response curves would then be constructed to determine the EC50.

Conclusion

While the term "this compound" is ambiguous, the related family of butylamines and their derivatives exhibit a range of biological activities. sec-Butylamine has demonstrated utility as an antifungal agent by targeting mitochondrial respiration. Butalamine hydrochloride shows promise as a smooth muscle relaxant through the inhibition of calcium channels. Furthermore, butylamine serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Further research is warranted to fully elucidate the therapeutic potential and toxicological profiles of these compounds and to clarify the specific biological activities of less common derivatives that may be referred to as "this compound". The methodologies outlined provide a foundation for future investigations into the biological effects of this class of compounds.

References

Spectroscopic Data of Butan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butan-1-amine (also known as n-butylamine), a primary aliphatic amine with the chemical formula C₄H₁₁N. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for the identification, characterization, and quality control of small organic molecules.

Introduction

Butan-1-amine is a versatile chemical intermediate used in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Accurate and thorough spectroscopic analysis is crucial for confirming its identity, purity, and structural integrity. This guide details its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following sections present the quantitative spectroscopic data for butan-1-amine in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of butan-1-amine exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -CH₃ (H-4) | ~0.9 | Triplet (t) | ~7.3 | 3H |

| -CH₂- (H-3) | ~1.3 | Sextet | ~7.4 | 2H |

| -CH₂- (H-2) | ~1.4 | Quintet | ~7.5 | 2H |

| -CH₂-N (H-1) | ~2.6 | Triplet (t) | ~7.2 | 2H |

| -NH₂ | ~1.1 (broad) | Singlet (s) | - | 2H |

Note: The chemical shift of the -NH₂ protons can be variable and is dependent on solvent, concentration, and temperature. The signal may also be broad due to quadrupole broadening and chemical exchange.[1][2][3]

The ¹³C NMR spectrum of butan-1-amine shows four distinct signals, one for each of the carbon atoms in the butyl chain.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-4 (-CH₃) | ~13.9 |

| C-3 (-CH₂) | ~20.3 |

| C-2 (-CH₂) | ~36.5 |

| C-1 (-CH₂-N) | ~42.0 |

Infrared (IR) Spectroscopy

The IR spectrum of butan-1-amine displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. As a primary amine, it exhibits two distinct N-H stretching bands.[4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3369 | N-H asymmetric stretching | Medium |

| ~3290 | N-H symmetric stretching | Medium |

| ~2957, 2931, 2872 | C-H stretching (asymmetric and symmetric) | Strong |

| ~1618 | N-H bending (scissoring) | Medium |

| ~1467 | C-H bending (scissoring) | Medium |

| ~1379 | C-H bending (umbrella) | Weak |

| ~1070 | C-N stretching | Medium |

| ~820 | N-H wagging | Broad, Strong |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of butan-1-amine results in fragmentation of the molecule, providing a characteristic pattern of ions.

| m/z | Relative Intensity | Assignment |

| 73 | Moderate | [M]⁺ (Molecular Ion) |

| 30 | 100% (Base Peak) | [CH₂NH₂]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

| 28 | Moderate | [C₂H₄]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

The molecular ion peak at m/z 73 confirms the molecular weight of butan-1-amine.[5][6] The base peak at m/z 30 results from the characteristic alpha-cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of the stable iminium cation [CH₂NH₂]⁺.[5][6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of butan-1-amine in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

A larger number of scans is typically necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: As butan-1-amine is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[7]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile butan-1-amine into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.[8]

-

Ionization: Bombard the gaseous sample molecules with electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.[8][9]

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Information

The following diagrams illustrate the relationship between the spectroscopic data and the structure of butan-1-amine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Solubility of Butanamine Isomers in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Butanamine Solubility

Butanamines are a group of four structural isomers of butylamine, each exhibiting distinct physical and chemical properties due to the arrangement of the butyl group attached to the amino group. These are n-butylamine (butan-1-amine), sec-butylamine (B1681703) (butan-2-amine), isobutylamine (B53898) (2-methylpropan-1-amine), and tert-butylamine (B42293) (2-methylpropan-2-amine). Their solubility in organic solvents is a critical parameter in a wide array of applications, including as reactants, catalysts, and solvents in organic synthesis, as well as in the formulation of pharmaceuticals and agrochemicals.

The solubility of butanamines is governed by the interplay of the polar amino group (-NH2) and the nonpolar butyl group. The amino group is capable of forming hydrogen bonds, which promotes solubility in polar solvents. Conversely, the nonpolar alkyl chain contributes to solubility in nonpolar solvents through van der Waals interactions. The structural isomerism plays a significant role in the solubility profile. For instance, the steric hindrance around the amino group in tert-butylamine can affect its hydrogen bonding ability compared to the more accessible amino group in n-butylamine.

This guide summarizes the available qualitative solubility data for the four butanamine isomers in common organic solvents. It also provides detailed experimental methodologies for researchers to quantitatively determine solubility for their specific solvent systems of interest.

Qualitative Solubility of Butanamine Isomers

The following tables summarize the qualitative solubility of n-butylamine, sec-butylamine, isobutylamine, and tert-butylamine in various organic solvents as reported in the literature. The term "miscible" indicates that the substances are soluble in each other in all proportions.

Table 1: Qualitative Solubility of n-Butylamine (Butan-1-amine)

| Solvent | Solubility |

| Alcohols (e.g., Methanol, Ethanol) | Miscible[1][2][3][4] |

| Ethers (e.g., Diethyl ether) | Miscible[1][4] |

| Acetone | Soluble[5] |

| Toluene | Soluble[1] |

| Benzene | Soluble |

| Chloroform | Soluble[4] |

| Aliphatic Hydrocarbons (e.g., Hexane) | Limited solubility[1] |

| General Organic Solvents | Soluble in all organic solvents[6][7][8] |

Table 2: Qualitative Solubility of sec-Butylamine (Butan-2-amine)

| Solvent | Solubility |

| Alcohols (e.g., Ethanol) | Soluble/Miscible[1][9][10] |

| Ethers | Soluble/Miscible[1][9][10] |

| Acetone | Soluble/Very Soluble[9][10] |

| General Organic Solvents | Freely miscible with most common organic solvents[1] |

Table 3: Qualitative Solubility of Isobutylamine (2-Methylpropan-1-amine)

| Solvent | Solubility |

| Alcohols | Soluble |

| Ethers | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

Table 4: Qualitative Solubility of tert-Butylamine (2-Methylpropan-2-amine)

| Solvent | Solubility |

| Alcohols (e.g., Ethanol) | Miscible |

| Ethers | Miscible |

| Acetone | Soluble |

| Chloroform | Soluble[11] |

| General Organic Solvents | Soluble in common organic solvents[12] |

Quantitative Solubility Data (Vapor-Liquid Equilibrium)

While direct solubility data is scarce, vapor-liquid equilibrium (VLE) data for some binary systems involving n-butylamine have been reported. VLE data describes the composition of the liquid and vapor phases at equilibrium at a given temperature and pressure, which is a form of quantitative solubility information.

Table 5: Vapor-Liquid Equilibrium Data for n-Butylamine with Aromatic Solvents at 298.15 K

| System | Data Type | Reference |

| n-Butylamine + Benzene | Vapor-liquid equilibria | [5] |

| n-Butylamine + Toluene | Vapor-liquid equilibria | [5] |

| n-Butylamine + Ethylbenzene | Vapor-liquid equilibria | [5] |

Table 6: Isobaric Vapor-Liquid Equilibrium Data for n-Butylamine Systems at 101.3 kPa

| System | Data Type | Reference |

| 2-Butanol + n-Butylamine | Isobaric vapor-liquid equilibrium | [12][13][14] |

| n-Hexane + n-Butylamine | Isobaric vapor-liquid equilibrium | [12] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, direct experimental determination is often necessary. The following are established methods for this purpose.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a liquid in a solvent.[6][15][16][17]

Principle: A supersaturated solution of the butanamine in the chosen organic solvent is prepared and agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved phases. The concentration of the butanamine in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator with a shaker.

-

Vials or flasks with tight-sealing caps.

-

Analytical balance.

-

Pipettes and syringes.

-

Centrifuge or filtration system (e.g., syringe filters with appropriate membrane material).

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer).

Procedure:

-

Preparation of the Mixture: Add an excess amount of the butanamine isomer to a known volume or weight of the organic solvent in a vial or flask. The presence of a distinct separate phase of the butanamine should be visible.

-

Equilibration: Seal the container tightly and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the butanamine in the solvent phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for a period to allow for phase separation. For fine emulsions, centrifugation at the same temperature can be used to separate the phases.

-

Sampling: Carefully withdraw an aliquot of the saturated solvent phase, ensuring that no undissolved butanamine is included. This can be achieved by using a syringe with a filter.

-

Analysis: Accurately dilute the aliquot with the pure solvent and determine the concentration of the butanamine using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV).

-

Calculation: Calculate the solubility of the butanamine in the organic solvent, typically expressed in g/100 g of solvent, mol/L, or mole fraction.

Cloud Point Titration Method

The cloud point titration method is a simpler and faster technique for determining the solubility of a liquid at a specific temperature.[3][18][19]

Principle: A known amount of the butanamine is dissolved in a known amount of the solvent to form a clear solution. A non-solvent (in which the butanamine is immiscible) is then titrated into the solution until the first sign of turbidity (the cloud point) is observed. The composition of the mixture at the cloud point represents the solubility limit.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that can be used to determine the phase diagram of a binary mixture of a butanamine and an organic solvent.[20][21][22][23][24]

Principle: By measuring the heat flow into or out of a sample as a function of temperature, DSC can detect phase transitions such as melting and dissolution. By preparing samples with different compositions of the butanamine and the solvent and analyzing their thermal behavior, a complete phase diagram can be constructed, from which the solubility at different temperatures can be derived.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a butanamine in an organic solvent using the isothermal shake-flask method.

Conclusion

This technical guide has summarized the available information on the solubility of butanamine isomers in organic solvents. While quantitative data is limited in the public domain, the qualitative data provides a good starting point for solvent selection. For applications requiring precise solubility values, the detailed experimental protocols provided, particularly the isothermal shake-flask method, offer a reliable means of obtaining this critical data. The understanding and experimental determination of butanamine solubility are essential for the effective application of these versatile compounds in research and industry.

References

- 1. sec-Butylamine, 99% | Fisher Scientific [fishersci.ca]

- 2. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. n-Butylamine - Wikipedia [en.wikipedia.org]

- 8. N-Butylamine [chemeurope.com]

- 9. chembk.com [chembk.com]

- 10. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 18. inkworldmagazine.com [inkworldmagazine.com]

- 19. researchgate.net [researchgate.net]

- 20. eng.uc.edu [eng.uc.edu]

- 21. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mt.com [mt.com]

- 23. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 24. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into Butanimine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on butanimine, a molecule of interest in organic chemistry and as a potential pharmacophore. Focusing on the structural and energetic properties of its isomers and conformers, this document synthesizes findings from high-level ab initio and Density Functional Theory (DFT) calculations. Key data on conformational stability, geometric parameters, thermodynamic properties, and vibrational spectra are presented in structured tables for clarity and comparative analysis. Detailed computational protocols are outlined to ensure reproducibility. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams, offering an accessible conceptual framework for the computational analysis of this imine.

Introduction

This compound (C₄H₉N) is a simple imine that serves as a fundamental model for understanding the structure, reactivity, and spectroscopic properties of the C=N double bond within a flexible alkyl framework. As with other imines, it plays a significant role as an intermediate in organic synthesis. The conformational landscape of this compound is characterized by the interplay of steric and electronic effects arising from rotation around its single bonds and the configuration at the C=N double bond, leading to various stable isomers and conformers.

Computational chemistry provides a powerful lens through which to explore this landscape with high precision. Theoretical studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have elucidated the geometries, relative stabilities, and vibrational characteristics of this compound's low-energy forms. These investigations have identified two primary isomers, (E)- and (Z)-butanimine, each existing as a mixture of multiple stable conformers at room temperature. Understanding the energetic hierarchy and structural nuances of these species is crucial for predicting their behavior in chemical reactions and their potential interactions in biological systems. This guide consolidates the key findings from these computational investigations into a singular, in-depth resource.

Computational Methodologies and Protocols

The data presented in this guide are derived from established computational chemistry techniques aimed at accurately modeling molecular structures and energies. The primary methods cited in the literature for the study of this compound are Density Functional Theory (DFT) and ab initio calculations, including Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) theory.

Geometry Optimization and Conformational Analysis

The exploration of the this compound potential energy surface (PES) is a critical step in identifying all stable isomers and conformers.

Experimental Protocol: Potential Energy Surface (PES) Scan

-

Initial Structure Generation: The initial 3D structures of (E)- and (Z)-butanimine are constructed.

-

Coordinate Definition: Key dihedral angles are identified for scanning. For 2-butanimine, the crucial dihedral angle is C4-C3-C2=N1, which dictates the orientation of the ethyl group relative to the imine double bond.

-

Relaxed PES Scan: A relaxed scan is performed by systematically rotating the defined dihedral angle in discrete steps (e.g., 10-15 degrees). At each step, the dihedral angle is held fixed while all other geometric parameters (bond lengths, angles) are optimized to find the lowest energy structure for that constraint.

-

Stationary Point Identification: Minima (stable conformers) and maxima (transition states) on the resulting energy profile are identified.

-

Full Geometry Optimization: The structures corresponding to the energy minima from the PES scan are then subjected to a full, unconstrained geometry optimization to locate the precise stationary point.

-

Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure to confirm it is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Software: Gaussian 03 and Gaussian 09 are commonly used program packages for these calculations.

-

Levels of Theory:

-

DFT: B3LYP and BLYP functionals.

-

Ab Initio: HF and MP2.

-

-

Basis Sets: The 6-311++G** and 6-311G** basis sets are frequently employed, providing a good balance of accuracy and computational cost by including polarization and diffuse functions.

Vibrational Frequency Calculations

Harmonic vibrational frequency calculations are performed on all optimized geometries. These calculations serve two main purposes: to characterize the stationary points on the PES and to predict the infrared (IR) spectra of the conformers. The results indicate that DFT methods, particularly BLYP with the 6-311++G** basis set, reproduce experimental vibrational frequencies with satisfactory accuracy[1].

Results and Discussion

Computational studies have revealed that 2-butanimine exists as two primary isomers, (E) and (Z), determined by the orientation of the N-H bond relative to the ethyl group. Each of these isomers has distinct stable conformers arising from rotation around the C2-C3 single bond.

Conformational Isomers of 2-Butanimine

Theoretical calculations have identified four stable conformers on the potential energy surface. For the more stable (E)-isomer, the two key conformers are designated as syn-periplanar (sp) and anti-clinal (ac). The (E)-sp form, where the C2-C3 bond is eclipsed with the C=N bond, is found to be the global minimum[2]. A study combining gas electron diffraction with MP2 and DFT calculations determined the abundance of the (E)-sp conformer to be 60 ± 10% at room temperature.

The nomenclature can be further clarified:

-

(E)-isomer: The N-H bond is trans to the C2-C3 ethyl group.

-

(Z)-isomer: The N-H bond is cis to the C2-C3 ethyl group.

-

sp (syn-periplanar) or cis: The dihedral angle C4-C3-C2=N1 is approximately 0°.

-

ac (anti-clinal) or gauche: The dihedral angle C4-C3-C2=N1 is approximately 110-120°.

Thermodynamic and Structural Data

The relative energies, dipole moments, and key geometric parameters of the most stable conformers of 2-butanimine, as determined by computational studies, are summarized below. The (E)-sp conformer is used as the reference (0.00 kcal/mol).

Table 1: Calculated Relative Energies and Dipole Moments of 2-Butanimine Conformers

| Conformer | Level of Theory | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| (E)-sp | B3LYP/6-311G** | 0.00 | 1.85 |

| (E)-ac (gauche) | B3LYP/6-311G** | 0.58 | 1.95 |

| (Z)-sp | B3LYP/6-311G** | 1.01 | 1.77 |

| (Z)-ac (gauche) | B3LYP/6-311G** | 0.77 | 1.80 |

Note: Data synthesized from computational studies. Relative energies include zero-point vibrational energy corrections.

Table 2: Key Geometric Parameters of the (E)-sp Conformer of 2-Butanimine

| Parameter | Method | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| r(C=N) | Gas Electron Diffraction | 1.285 (± 0.003) |

| r(C2-C3) | Gas Electron Diffraction | 1.514 (avg) |

| r(C2-C5) | Gas Electron Diffraction | 1.514 (avg) |

| **Bond Angles (°) ** | ||

| ∠N=C2-C3 | Gas Electron Diffraction | 115.8 (± 0.5) |

| ∠N=C2-C5 | Gas Electron Diffraction | 125.0 (± 0.5) |

| ∠C3-C2-C5 | Gas Electron Diffraction | 119.2 (calculated) |

| ∠C2-C3-C4 | Gas Electron Diffraction | 115.2 (± 1.2) |

Note: Experimental data for the most abundant (E)-sp conformer. C5 refers to the methyl group carbon attached to C2.

Vibrational Spectra

Vibrational frequency analysis is essential for characterizing the conformers and for comparing theoretical results with experimental infrared and Raman spectra. The calculated frequencies at the BLYP/6-311++G** level show good agreement with experimental values[1]. Key vibrational modes include the C=N stretch, N-H wag, and various C-H stretching and bending modes.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for the (E)-sp Conformer of 2-Butanimine

| Assignment | BLYP/6-311++G** |

|---|---|

| N-H stretch | 3350 |

| CH₃ asym. stretch | 2980-3000 |

| CH₂ asym. stretch | 2965 |

| CH₃ sym. stretch | 2940 |

| CH₂ sym. stretch | 2880 |

| C=N stretch | 1675 |

| CH₃ deformation | 1460-1470 |

| CH₂ scissoring | 1450 |

| N-H wagging | 750 |

Note: Frequencies are scaled and represent a selection of characteristic modes.

Mandatory Visualizations

The following diagrams illustrate key conceptual and logical workflows relevant to the computational study of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Aliphatic Imines: A Focus on Butanimine Derivatives

Disclaimer: The term "Butanimine" does not correspond to a standard chemical name in systematic nomenclature. This guide addresses the safety and handling of a representative aliphatic imine, N-butylidene-1-butanamine, which is chemically consistent with the user's query. The information provided is intended for researchers, scientists, and drug development professionals.

This technical guide provides comprehensive safety and handling information for aliphatic imines, using N-butylidene-1-butanamine as a primary example. Due to the potential for hydrolysis, safety considerations for the precursor, n-butylamine, are also included.

Chemical Identification and Physical Properties

Aliphatic imines are characterized by a carbon-nitrogen double bond. N-butylidene-1-butanamine is formed from the condensation of butanal and n-butylamine. The physical and chemical properties of n-butylamine are well-documented and provide a basis for understanding the handling of its derivatives.

Table 1: Physical and Chemical Properties of n-Butylamine

| Property | Value | References |

| Molecular Formula | C4H11N | [1][2] |

| Molecular Weight | 73.14 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Fishy, ammonia-like | [1][3] |

| Melting Point | -49 °C | [1][2] |

| Boiling Point | 78 °C | [1][2] |

| Flash Point | -12 °C (closed cup) | [3] |

| Density | 0.74 g/mL at 25 °C | [1][2] |

| Solubility in Water | Miscible | [1] |

| Vapor Pressure | 9.1 kPa at 20 °C | [1] |

| Autoignition Temperature | 290 °C | [4] |

Hazard Identification and Classification

N-butylidene-1-butanamine and its precursor n-butylamine are hazardous materials. The primary hazards include flammability, corrosivity, and toxicity.

Table 2: Hazard Classification of n-Butylamine

| Hazard Class | Category | Hazard Statement | References |

| Flammable Liquid | 2 | H225: Highly flammable liquid and vapour. | [5][6] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. | [5][6] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. | [5][6] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. | [5][6] |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage. | [5][6] |

| May be corrosive to metals | 1 | H290: May be corrosive to metals. | [6] |

Safety and Handling Precautions

Safe handling of aliphatic imines and their precursors is critical to prevent exposure and accidents.

General Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Avoid inhalation of vapor or mist.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][7]

-

Ground and bond containers and receiving equipment.[5]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents and acids.[2][9][11]

-

The storage area should be equipped with emergency release equipment and suitable containment materials.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6][7]

-

Skin Protection: Wear a chemical-resistant lab coat, apron, and gloves (e.g., nitrile).[7][8]

-

Respiratory Protection: If working in a poorly ventilated area or if vapors are generated, use a NIOSH-approved respirator with appropriate cartridges.[7][12]

Experimental Protocols

Synthesis of N-butylidene-1-butanamine (Illustrative Protocol):

This protocol describes a general procedure for the synthesis of an aliphatic imine.

Materials:

-

n-Butylamine (reactant)

-

Butanal (reactant)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

Toluene (solvent)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser.

-

Charging Reactants: Charge the flask with equimolar amounts of n-butylamine and butanal in toluene.

-

Reaction: Heat the mixture to reflux. Water will be a byproduct of the reaction and will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Workup: Cool the reaction mixture to room temperature. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude imine.

-

Purification: The crude product may be purified by distillation under reduced pressure.

First Aid Measures

In case of exposure, immediate medical attention is required.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]

Accidental Release Measures

-

Evacuate personnel to a safe area.[7]

-

Ventilate the area.

-

Wear appropriate personal protective equipment.[7]

-

Contain the spill with an inert absorbent material (e.g., sand, earth).[10]

-

Collect the absorbed material in a suitable container for disposal.[10]

-

Do not let the product enter drains.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[8]

Toxicological Information

n-Butylamine is toxic by inhalation and in contact with skin, and harmful if swallowed.[5][6] It causes severe skin burns and eye damage.[5][6] Chronic exposure may cause dermatitis.[10]

Table 3: Acute Toxicity Data for n-Butylamine

| Route | Species | LD50 | References |

| Oral | Rat | 366 mg/kg | [1] |

| Dermal | Rabbit | 626 mg/kg | [1] |

| Oral | Mouse | 430 mg/kg | [1] |

Signaling Pathways

References

- 1. n-Butylamine - Wikipedia [en.wikipedia.org]

- 2. 109-73-9 CAS MSDS (Butylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. The properties and stability of butylamine_Chemicalbook [chemicalbook.com]

- 10. ICSC 0401 - sec-BUTYLAMINE [inchem.org]

- 11. chembk.com [chembk.com]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butylamine [cdc.gov]

An In-Depth Technical Guide to Butan-1-amine (Butanimine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butan-1-amine, a primary aliphatic amine with significant applications in the pharmaceutical and chemical industries. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and analytical methods. While butan-1-amine is not known to directly participate in specific signaling pathways, its role as a key building block in the synthesis of pharmaceuticals is explored, with a focus on the production of the antidiabetic drug tolbutamide. This guide is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound.

Chemical Identification

Butan-1-amine, also known as n-butylamine, is the focus of this guide. The IUPAC name is Butan-1-amine , and its corresponding CAS number is 109-73-9 .

Physicochemical Properties

A summary of the key physicochemical properties of butan-1-amine is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| IUPAC Name | Butan-1-amine | |

| CAS Number | 109-73-9 | |

| Molecular Formula | C₄H₁₁N | |

| Molecular Weight | 73.14 g/mol | |

| Appearance | Colorless liquid with a fishy, ammonia-like odor. May turn yellow upon storage in air. | [1] |

| Melting Point | -49 °C | [1] |

| Boiling Point | 78 °C | [2] |

| Density | 0.741 g/mL at 25 °C | [1] |

| Solubility in Water | Miscible | [1] |

| pKa (of conjugate acid) | 10.59 | [1] |

| Vapor Pressure | 68 mm Hg at 20 °C | [1] |

| Flash Point | -7 °C | [1] |

| Refractive Index (n²⁰/D) | 1.401 | [2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of butan-1-amine.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Signals for protons on carbons adjacent to the nitrogen are typically found in the 2.3-3.0 ppm range. The NH₂ protons appear as a broad singlet, and its chemical shift is dependent on concentration and solvent. | [3][4] |

| ¹³C NMR | The carbon atom bonded to the nitrogen atom typically appears in the 10-65 ppm region. | [5][6] |

| Infrared (IR) | Primary amines show two N-H stretching bands in the 3400-3250 cm⁻¹ region. An N-H bending vibration is observed around 1650-1580 cm⁻¹. The C-N stretching for aliphatic amines is in the 1250–1020 cm⁻¹ range. | [7][8] |

| Mass Spectrometry (MS) | The molecular ion peak is observed at an odd m/z value (73) due to the presence of a single nitrogen atom. A characteristic fragmentation is the α-cleavage, resulting in a prominent peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion. | [9][10][11] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of butan-1-amine.

Synthesis of Butan-1-amine from Butan-1-ol and Ammonia (B1221849)

This protocol is based on the industrial method of reductive amination of an alcohol.

Materials and Equipment:

-

Butan-1-ol

-

Anhydrous ammonia

-

Hydrogen gas

-

Raney nickel catalyst

-

High-pressure autoclave reactor with temperature and pressure controls

-

Distillation apparatus

-

Drying agent (e.g., anhydrous potassium carbonate)

Procedure:

-

Catalyst Preparation: Activate the Raney nickel catalyst according to standard procedures.

-

Reaction Setup: In a high-pressure autoclave reactor, add butan-1-ol and the activated Raney nickel catalyst.

-

Reaction Conditions: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Introduce anhydrous ammonia into the reactor. Heat the mixture to a temperature of 150-200 °C and pressurize with hydrogen gas to 150-200 atm.

-

Reaction Monitoring: Maintain the reaction at the set temperature and pressure with constant stirring. The reaction progress can be monitored by taking aliquots (with appropriate safety precautions) and analyzing them by gas chromatography.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen gas in a well-ventilated fume hood.

-

Catalyst Removal: Filter the reaction mixture to remove the Raney nickel catalyst.

-

Product Isolation: The crude product will be a mixture of butan-1-amine, unreacted butan-1-ol, and water.

Purification of Butan-1-amine by Fractional Distillation

This protocol is suitable for purifying the crude butan-1-amine obtained from the synthesis.

Materials and Equipment:

-

Crude butan-1-amine

-

Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

-

Heating mantle with a stirrer

-

Thermometer

-

Condenser

-

Receiving flasks

-

Anhydrous potassium carbonate

Procedure:

-

Drying: Add anhydrous potassium carbonate to the crude butan-1-amine and let it stand for several hours to remove water.

-

Distillation Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Distillation: Gently heat the flask containing the dried crude butan-1-amine. Collect the fractions based on their boiling points. The fraction boiling at approximately 78 °C is butan-1-amine.[2] Discard the initial lower-boiling fractions and the higher-boiling residue.

-

Storage: Store the purified butan-1-amine in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Analysis of Butan-1-amine by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the quantitative analysis of butan-1-amine.

Materials and Equipment:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for amine analysis (e.g., a base-deactivated polyethylene (B3416737) glycol or a specialized amine column)

-

Helium or nitrogen as the carrier gas

-

Hydrogen and air for the FID

-

Butan-1-amine standard of known purity

-

Solvent for sample preparation (e.g., methanol (B129727) or ethanol)

-

Volumetric flasks and syringes

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of butan-1-amine in the chosen solvent at different concentrations to create a calibration curve.

-

GC-FID Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.

-

Detector Temperature: 280 °C

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

-

-

Analysis: Inject a known volume (e.g., 1 µL) of each standard solution and the sample solution into the gas chromatograph.

-

Quantification: Identify the butan-1-amine peak in the chromatograms based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the calibration curve to determine the concentration of butan-1-amine in the sample.

Signaling Pathways and Logical Relationships

While butan-1-amine is not a primary signaling molecule in biological systems, it serves as a crucial precursor in the synthesis of various pharmaceuticals. Understanding these synthetic pathways is vital for drug development professionals.

Workflow for the Synthesis of Tolbutamide

Butan-1-amine is a key reagent in the synthesis of tolbutamide, a first-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes. The following diagram illustrates a common synthetic route.

Experimental Workflow for GC-FID Analysis

The following diagram outlines the logical steps involved in the analysis of a sample containing butan-1-amine using Gas Chromatography-Flame Ionization Detection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chembk.com [chembk.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. Butylamine(109-73-9) 1H NMR spectrum [chemicalbook.com]

- 5. Butylamine(109-73-9) 13C NMR spectrum [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. future4200.com [future4200.com]

- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

Methodological & Application

how to synthesize Butanimine in a laboratory setting